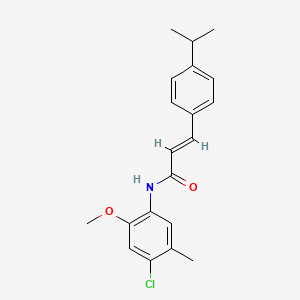
4-(acetylamino)-N-(3-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(acetylamino)-N-(3-nitrophenyl)benzamide derivatives has been a subject of interest due to their biological activities. The process involves multiple steps, starting from basic aromatic compounds and proceeding through acylation, nitration, and amidation reactions. These synthesis pathways are designed to introduce the specific functional groups necessary for the compound's activity (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through spectroscopic methods and X-ray crystallography. For example, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide has been analyzed, providing details on the orientation of nitro groups and the overall conformation of the molecule. This information is crucial for understanding the compound's reactivity and interactions (Saeed, Hussain, & Flörke, 2008).
Chemical Reactions and Properties
The compound exhibits interesting chemical behavior, such as its ability to inhibit histone deacetylase (HDAC), which is pivotal in regulating gene expression and has implications in cancer treatment. Studies have shown that derivatives of 4-(acetylamino)-N-(3-nitrophenyl)benzamide can block cancer cell proliferation and induce apoptosis, making them potential candidates for anticancer drugs (Kraker, Mizzen, & Hartl, 2003).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-acetamido-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(19)16-12-7-5-11(6-8-12)15(20)17-13-3-2-4-14(9-13)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKVXYDFZYDMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-N-(3-nitrophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-hydroxyethyl)-8-[3-(3-methoxyphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5639926.png)
![4-[(4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5639945.png)
![2-(dimethylamino)-4-methyl-N-[(1R*,2S*)-2-phenylcyclopropyl]-5-pyrimidinecarboxamide](/img/structure/B5639952.png)
![2-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5639953.png)
![3-(2-furyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]alanine](/img/structure/B5639956.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5639957.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5639961.png)

![N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5639972.png)
![{3-propyl-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5639980.png)
![1-tert-butyl-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1H-pyrrole-3-carboxamide](/img/structure/B5639981.png)

![8-[(2-chlorophenyl)(hydroxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5640002.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5640007.png)